molecular formula C10H12O B2891321 2-Phenylcyclobutanol CAS No. 92243-55-5

2-Phenylcyclobutanol

Cat. No.: B2891321
CAS No.: 92243-55-5
M. Wt: 148.205
InChI Key: FZJJHQLLQDVIPT-UHFFFAOYSA-N
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Description

2-Phenylcyclobutanol is an organic compound with the molecular formula C₁₀H₁₂O It belongs to the class of cyclobutanols, which are characterized by a cyclobutane ring bonded to a hydroxyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenylcyclobutanol can be synthesized through several methods. One common approach involves the reaction of phenylmagnesium bromide with cyclobutanone in the presence of a suitable solvent such as diethyl ether. The reaction proceeds via nucleophilic addition of the Grignard reagent to the carbonyl group of cyclobutanone, followed by hydrolysis to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques. The scalability of the Grignard reaction makes it a viable option for industrial production, provided that the reaction conditions are optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Phenylcyclobutanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-Phenylcyclobutanone using oxidizing agents such as chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC).

    Reduction: Reduction of this compound can yield cyclobutylbenzene when treated with strong reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl₂) to form 2-Phenylcyclobutyl chloride.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO₃) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl₂) in the presence of a base like pyridine.

Major Products:

    Oxidation: 2-Phenylcyclobutanone.

    Reduction: Cyclobutylbenzene.

    Substitution: 2-Phenylcyclobutyl chloride.

Scientific Research Applications

2-Phenylcyclobutanol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and stereochemistry.

    Biology: Its derivatives may be explored for potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Phenylcyclobutanol involves its interaction with various molecular targets. For instance, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent. In reduction reactions, the hydroxyl group is replaced by a hydrogen atom through the donation of electrons from the reducing agent. These reactions typically involve the formation and breaking of chemical bonds, facilitated by the reagents and conditions used .

Comparison with Similar Compounds

    Cyclobutanol: Lacks the phenyl group, making it less hydrophobic and potentially less reactive in certain chemical reactions.

    2-Phenylcyclobutanone: The oxidized form of 2-Phenylcyclobutanol, which lacks the hydroxyl group and has different reactivity.

    Cyclobutylbenzene: The reduced form of this compound, which lacks the hydroxyl group and has different physical and chemical properties.

Uniqueness: this compound is unique due to the presence of both a cyclobutane ring and a phenyl group, which confer distinct steric and electronic properties. These features make it a versatile compound for various chemical transformations and applications in research .

Properties

IUPAC Name

2-phenylcyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c11-10-7-6-9(10)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZJJHQLLQDVIPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1C2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92243-55-5
Record name 2-phenylcyclobutan-1-ol
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